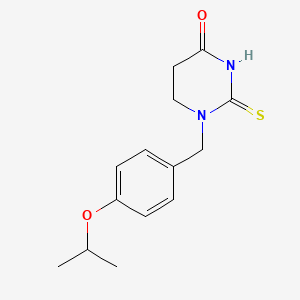
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is a complex organic compound that belongs to the class of amides This compound is characterized by its long-chain fatty acid structure, which includes multiple double bonds and amide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate long-chain fatty acids and amines.
Amidation Reaction: The fatty acid is reacted with an amine under controlled conditions to form the amide bond. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s physical and chemical properties.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated amides.
科学的研究の応用
Chemistry
This compound is studied for its unique chemical properties, such as its ability to form stable complexes with metals and its reactivity in various organic transformations.
Biology
In biological research, (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide may be investigated for its potential role in cell signaling or as a component of lipid membranes.
Medicine
Industry
In industrial applications, this compound may be used as a surfactant, lubricant, or additive in various formulations.
作用機序
The mechanism by which (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide exerts its effects is likely related to its ability to interact with lipid membranes and proteins. The compound’s long-chain structure allows it to embed within lipid bilayers, potentially altering membrane fluidity and function. Additionally, the amide group can form hydrogen bonds with proteins, influencing their activity and stability.
類似化合物との比較
Similar Compounds
Oleamide: A fatty acid amide with a similar structure but lacking the additional amide linkage.
Stearamide: Another long-chain fatty acid amide with a saturated carbon chain.
Uniqueness
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is unique due to its multiple double bonds and dual amide linkages, which confer distinct chemical and physical properties compared to simpler fatty acid amides.
特性
CAS番号 |
52610-16-9 |
|---|---|
分子式 |
C57H108N2O2 |
分子量 |
853.5 g/mol |
IUPAC名 |
(Z)-N-[3-[[(Z)-octadec-9-enoyl]-[(Z)-octadec-9-enyl]amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C57H108N2O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-59(57(61)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55-50-53-58-56(60)51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30H,4-24,31-55H2,1-3H3,(H,58,60)/b28-25-,29-26-,30-27- |
InChIキー |
CKUPRMFXSDANGB-IUPFWZBJSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCCNC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCNC(=O)CCCCCCCC=CCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


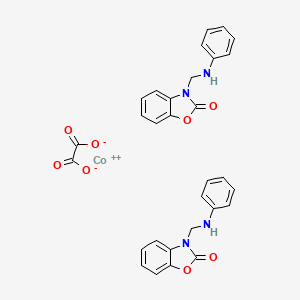

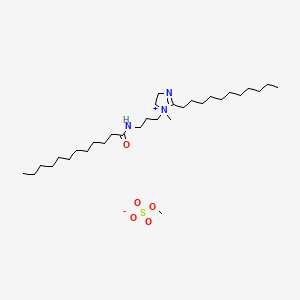
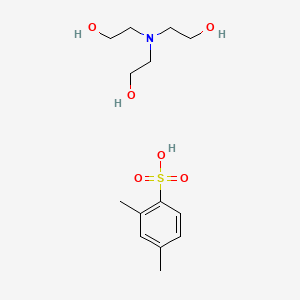
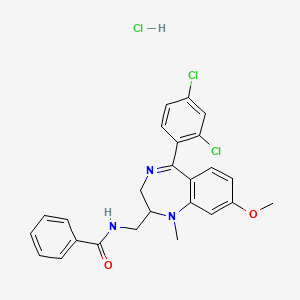


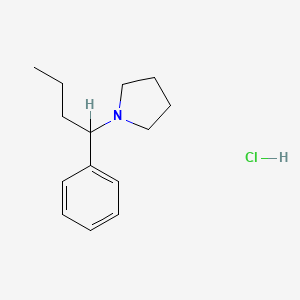

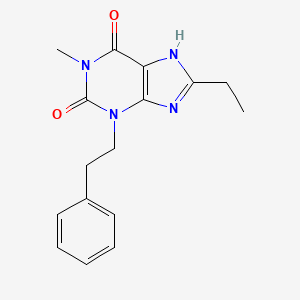
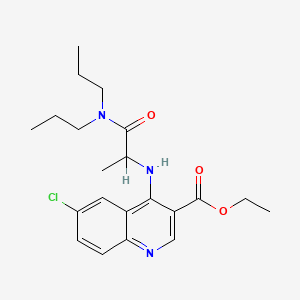
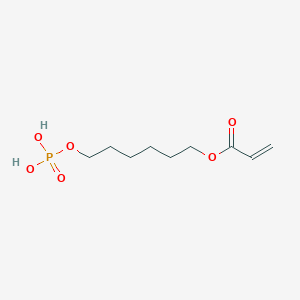
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)
